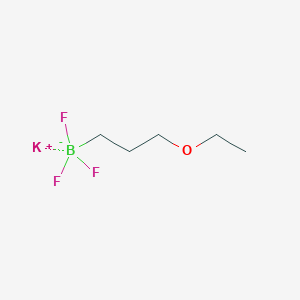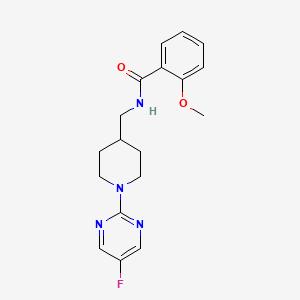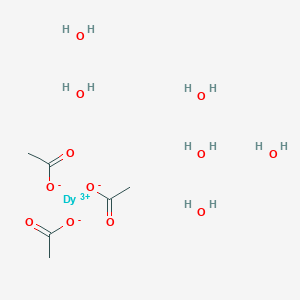
dysprosium(3+) tris(acetate ion) hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(3+) tris(acetate ion) hexahydrate is a chemical compound with the formula Dy(CH₃COO)₃·6H₂O. It is a coordination complex where dysprosium ions are coordinated with acetate ions and water molecules. Dysprosium is a rare earth element, and its compounds are known for their unique magnetic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium(3+) tris(acetate ion) hexahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction proceeds as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Dy}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] The resulting product is then crystallized from the solution to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium(3+) tris(acetate ion) hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: Dysprosium can change its oxidation state under specific conditions.
Substitution Reactions: The acetate ions can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize dysprosium(3+) to higher oxidation states.
Reduction: Reducing agents like hydrogen gas can reduce dysprosium compounds.
Substitution: Ligands such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻) can replace acetate ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state dysprosium compounds.
Reduction: Lower oxidation state dysprosium compounds.
Substitution: Dysprosium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dysprosium(3+) tris(acetate ion) hexahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in magnetic resonance imaging (MRI) and targeted drug delivery.
Industry: Utilized in the production of high-performance magnets, phosphors, and lasers.
Wirkmechanismus
The mechanism of action of dysprosium(3+) tris(acetate ion) hexahydrate involves its interaction with molecular targets through coordination chemistry. Dysprosium ions can form complexes with various ligands, influencing their magnetic and optical properties. These interactions are crucial for its applications in imaging and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Terbium(3+) tris(acetate ion) hexahydrate
- Holmium(3+) tris(acetate ion) hexahydrate
- Erbium(3+) tris(acetate ion) hexahydrate
Uniqueness
Dysprosium(3+) tris(acetate ion) hexahydrate is unique due to its specific magnetic properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring strong magnetic responses, such as high-performance magnets and advanced imaging techniques .
Eigenschaften
CAS-Nummer |
15280-55-4; 2128304-81-2 |
|---|---|
Molekularformel |
C6H21DyO12 |
Molekulargewicht |
447.722 |
IUPAC-Name |
dysprosium(3+);triacetate;hexahydrate |
InChI |
InChI=1S/3C2H4O2.Dy.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
ACKMSUAQMHYKTL-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Dy+3] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


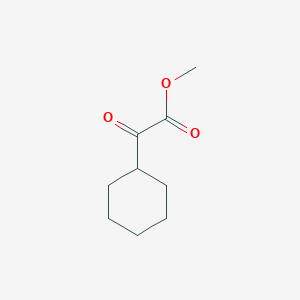
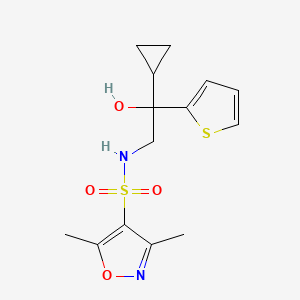

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)

![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
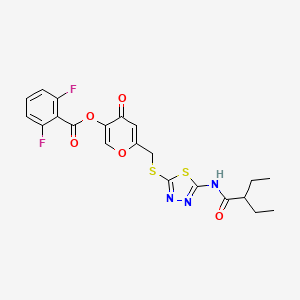
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)
![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)
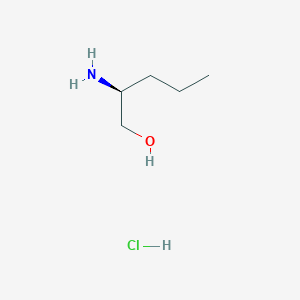
![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)
